molecular formula C3H4I2O B132185 1,3-Diiodoacetone CAS No. 6305-40-4

1,3-Diiodoacetone

Cat. No. B132185
CAS RN: 6305-40-4
M. Wt: 309.87 g/mol
InChI Key: OKARNAREDZHGLR-UHFFFAOYSA-N
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Description

1,3-Diiodoacetone is a chemical compound that is closely related to 1,3-dihydroxyacetone, which is widely used in various applications including cosmetics, medicines, and food products . It is a derivative of acetone where two hydrogen atoms have been replaced by iodine atoms. The compound is of interest in organic synthesis and has been studied for its potential in forming complex organic molecules and for its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 1,3-diiodoacetone can be derived from glycerol 1,3-dichlorohydrin, as described in an efficient and reproductive route that involves selective chlorination, oxidation, and hydroxylation steps . Additionally, 1,4-diiodo-1,3-dienes, which are structurally related to 1,3-diiodoacetone, can be synthesized from alkynes and iodine and are known for their high reactivity in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 1,3-dihydroxyacetone, a related compound to 1,3-diiodoacetone, has been extensively studied. It consists of a mixture of three conformers, with the most stable conformer having two hydrogen bonds. The equilibrium structural parameters of this conformer have been determined through a combination of gas-phase electron diffraction, microwave data, and theoretical calculations .

Chemical Reactions Analysis

1,3-Diiodoacetone is expected to be highly reactive in various chemical reactions due to the presence of iodine atoms. For instance, 1,3-dihydroxyacetone, which shares a similar structure, can form racemic oxazolidine- and oxazoline-type spiro[4.4]nonanes upon reactions with potassium (thio)cyanate and cyanamide . The photoinitiated disproportionation of 1-iodoacetone, a related compound, can lead to the formation of 1,3-diiodoacetone and acetone enol form .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diiodoacetone are not directly reported in the provided papers. However, the properties of related compounds such as 1,3-dihydroxyacetone have been studied. For example, 1,3-dihydroxyacetone can crystallize in different forms, with infrared and Raman data indicating the presence of dimeric structures . The ideal gas thermodynamic properties of 1,3-dihydroxyacetone have also been calculated based on experimental and theoretical molecular parameters .

Scientific Research Applications

Synthesis and Derivatives

1,3-Diiodoacetone is a compound of interest in various chemical synthesis processes. A notable method includes the production of 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogeneous and heterogeneous media. This process involves steps such as trans-bromination, trans-iodination, oxidation, and hydroxylation, highlighting the compound's versatility in organic synthesis. The synthesized 1,3-diiodoacetone is significant due to its high yield and the potential for further chemical transformations (da Silva et al., 2020).

Photoinitiated Reactions

1,3-Diiodoacetone has been studied in the context of photoinitiated reactions. Research using ab initio and DFT methods to investigate the potential energy surfaces of 1-iodoacetone disproportionation suggests that 1,3-diiodoacetone plays a role in the formation of a bimolecular system involving itself and acetone enol form. This study emphasizes the compound's involvement in intricate chemical processes initiated by light, offering insights into its potential applications in photochemistry and photophysics (Shagun et al., 2009).

Microbial Production and Biotechnological Applications

1,3-Diiodoacetone, related closely to 1,3-dihydroxyacetone, finds relevance in biotechnological applications, particularly in the microbial production of 1,3-dihydroxyacetone. Advances in metabolic pathways, key enzymes, and metabolic engineering for the microbial production of 1,3-dihydroxyacetone underline the compound's significance. Efforts to enhance the yield of 1,3-dihydroxyacetone involve improving the activity of glycerol dehydrogenase through genetic engineering and optimizing fermentation processes, indicating the role of 1,3-diiodoacetone and its derivatives in biotechnological advancements (Sun et al., 2010).

Safety And Hazards

The safety data sheet for 1,3-Diiodoacetone indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,3-diiodopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKARNAREDZHGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212377
Record name 2-Propanone, 1,3-diiodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodoacetone

CAS RN

6305-40-4
Record name 1,3-Diiodo-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6305-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diiodoacetone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diiodoacetone
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Record name 2-Propanone, 1,3-diiodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodoacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FPNR da Silva, PF Santos, SRB da Silva… - Journal of the Brazilian …, 2020 - SciELO Brasil
New efficient and reproductive routes to production of 1,3-dihydroxyacetone (1), 1,3-dichloroacetone (6), 1,3-dibromoacetone (7) and 1,3-diiodoacetone (8) from glycerol 1,3-…
Number of citations: 2 www.scielo.br
LG Shagun, IA Dorofeev, LV Klyba, IA Tokareva… - Russian Journal of …, 2008 - Springer
Photochemical transformations of α-halo ketones were studied in detail using α-halocyclohexanones as examples [1]. It was found that photochemical reactions of 1-chloro-, 1-bromo-, …
Number of citations: 9 link.springer.com
LG Shagun, IA Dorofeev, IA Tokareva… - Russian Journal of …, 2008 - Springer
While developing our studies on reactions of α-halo ketones with hydrogen sulfide [1, 2], in the present work we examined reactions of iodoacetone (Ia) and 1, 3-diiodoacetone (Ib) with …
Number of citations: 5 link.springer.com
VA Shagun, LG Shagun, IA Dorofeev - Russian journal of organic …, 2009 - Springer
In the framework of ab initio and DFT methods potential energy surfaces (PES) of 1-iodoacetone disproportionation S 0 , T 1 , and S 1 were investigated. The first stage of the reaction …
Number of citations: 6 link.springer.com
IA Dorofeev, LV Zhilitskaya, NO Yarosh, BA Shainyan - Molecules, 2023 - mdpi.com
Reactions of 2-amino-1,3-benzothiazole with aliphatic, aromatic and heteroaromatic α-iodoketones in the absence of bases or catalysts have been studied. The reaction proceeds by N-…
Number of citations: 6 www.mdpi.com
HMR Hoffmann, KE Clemens, EA Schmidt… - Journal of the …, 1972 - ACS Publications
Thesynthesis of 2-dimethyIamino-4-methylene-l, 3-dioxolanes, ie, 6, 7, 8, 9a, 9b, 10, and 11, has been accomplished by debromination of a,<*'-dibromo ketones with a zinc-copper …
Number of citations: 39 pubs.acs.org
DP Li, GL Zhang, LT An, JP Zou, W Zhang - Green chemistry, 2011 - pubs.rsc.org
Reactions of acyclic ketones and o-phenylenediamines under solvent- and catalyst-free conditions have been developed for the preparation of dihydrobenzimidazoles. This method can …
Number of citations: 20 pubs.rsc.org
BJ Burreson, RE Moore, PP Roller - Journal of Agricultural and …, 1976 - ACS Publications
The essential oil of Asparagopsis taxiformis, an edible red alga in Hawaii, is composed of mainly bromineand iodine-containing haloforms with smaller amounts of other halogenated …
Number of citations: 146 pubs.acs.org
T Beresneva, S Belyakov, E Abele… - Chemistry of Heterocyclic …, 2011 - Springer
The mechanism of the unexpected formation of 3-methyl derivatives of imidazo[2,1-b]thiazoles in the system 2-mercaptoimidazole–1,3-dichloroacetone–solid K 2 CO 3 –solid KI–18-…
Number of citations: 7 link.springer.com
EV Dehmlow, HJ Breyholz, B Neumann… - Organic Preparations …, 2001 - Taylor & Francis
An elegant three-step one-pot ring enlargement of dimethyl cyclopentanone-2, 5-dicarboxy-late with 2-halomethylallyl halides to give cycloheptane derivatives was reported quite …
Number of citations: 2 www.tandfonline.com

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